

# Confirming the target site of Pyriminostrobin through genetic studies

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## Compound of Interest

Compound Name: *Pyriminostrobin*

Cat. No.: *B1429120*

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## Confirming the Target Site of Pyriminostrobin: A Genetic Approach

A Comparative Guide for Researchers

**Pyriminostrobin** is a synthetic strobilurin fungicide belonging to the Quinone outside Inhibitor (QoI) class.<sup>[1][2]</sup> Like other fungicides in this group, its primary mode of action is the inhibition of mitochondrial respiration, a critical process for energy production in fungal cells.<sup>[3][4]</sup> This guide provides an objective comparison of **Pyriminostrobin** with alternative fungicides, supported by experimental data, and details the genetic studies that have been pivotal in confirming its specific molecular target.

## Mechanism of Action: Targeting the Fungal Powerhouse

**Pyriminostrobin** disrupts the fungal electron transport chain (ETC) by binding to the Quinone 'outside' (Qo) site of the cytochrome bc1 complex, also known as Complex III.<sup>[1][5][6]</sup> This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which halts the production of ATP, the cell's main energy currency.<sup>[3]</sup> This energy deficit ultimately leads to the death of the fungal pathogen. The Fungicide Resistance Action Committee (FRAC) classifies **Pyriminostrobin** and other QoI fungicides under FRAC Code 11, indicating this shared mechanism of action.<sup>[4][6]</sup>

## Genetic Confirmation of the Target Site

The definitive confirmation of the cytochrome bc1 complex as the target site of **Pyriminostrobin** comes from extensive genetic studies of fungicide-resistant fungal populations. The development of resistance to QoI fungicides is primarily linked to specific point mutations in the mitochondrial cytochrome b gene (CYTB), which encodes the protein subunit containing the Qo binding site.[7]

The most frequently observed mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at position 143 (G143A).[4][7][8] This seemingly minor change in the amino acid sequence is sufficient to significantly reduce the binding affinity of **Pyriminostrobin** to the Qo site, rendering the fungicide ineffective.[8] The strong correlation between the presence of the G143A mutation and high levels of resistance provides compelling genetic evidence of the fungicide's target. Other, less common mutations in the CYTB gene, such as F129L (phenylalanine to leucine at position 129) and G137R (glycine to arginine at position 137), have also been linked to moderate levels of QoI resistance.[6][8]

## Comparison with Alternative Fungicide Classes

Understanding the specific target of **Pyriminostrobin** is crucial for effective disease management and for designing strategies to mitigate resistance. The performance and resistance profile of **Pyriminostrobin** can be compared with other fungicide classes that act on different targets.

FRAC Code	Fungicide Class	Example(s)	Target Site	Target Process	Key Resistance Mutations
11	Quinone outside Inhibitors (QoI)	Pyriminostrobin, Azoxystrobin, Pyraclostrobin	Cytochrome bc1 (Complex III) - Qo site	Mitochondrial Respiration	G143A, F129L, G137R in CYTB gene
7	Succinate Dehydrogenase Inhibitors (SDHI)	Boscalid, Fluopyram	Succinate Dehydrogenase (Complex II)	Mitochondrial Respiration	Mutations in SdhB, SdhC, SdhD genes
21	Quinone inside Inhibitors (QiI)	Cyazofamid	Cytochrome bc1 (Complex III) - Qi site	Mitochondrial Respiration	Mutations in CYTB gene (different from QoI sites)
3	Demethylation Inhibitors (DMI)	Tebuconazole, Prothioconazole	Cyp51 (14 $\alpha$ -demethylase)	Sterol Biosynthesis	Point mutations or overexpression of cyp51 gene
9	Anilinopyrimidines (AP)	Pyrimethanil, Cyprodinil	Methionine Biosynthesis	Amino Acid Synthesis	Mutations in target enzyme genes
1	Methyl Benzimidazole Carbamates (MBC)	Carbendazim	$\beta$ -tubulin	Cell Division	Point mutations in $\beta$ -tubulin gene

## Experimental Protocols

The genetic confirmation of **Pyriminostrobin**'s target site relies on a series of well-established molecular biology techniques.

## Key Experiment 1: Selection and Characterization of Resistant Fungal Isolates

Objective: To isolate and quantify the resistance level of fungal strains that can survive exposure to **Pyriminostrobin**.

Protocol:

- Isolation: Fungal pathogens are collected from agricultural fields where control failure has been observed.
- Culturing: The isolates are grown on a nutrient-rich medium (e.g., Potato Dextrose Agar, PDA).
- Sensitivity Assay: Mycelial plugs or spore suspensions from each isolate are transferred to PDA plates amended with a range of **Pyriminostrobin** concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).
- Data Collection: The plates are incubated under optimal growth conditions. The diameter of fungal growth is measured after a set period.
- EC50 Calculation: The effective concentration required to inhibit 50% of mycelial growth (EC50) is calculated for each isolate. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance.

## Key Experiment 2: Target Gene Sequencing

Objective: To identify mutations in the CYTB gene of resistant isolates.

Protocol:

- DNA Extraction: Genomic DNA is extracted from the mycelia of both resistant and sensitive fungal isolates.[9]

- **PCR Amplification:** Specific primers are designed to amplify the entire CYTB gene, or a fragment known to harbor resistance mutations. Polymerase Chain Reaction (PCR) is performed using the extracted DNA as a template.
- **DNA Sequencing:** The amplified PCR product is purified and sequenced using Sanger or Next-Generation Sequencing methods.
- **Sequence Analysis:** The nucleotide and deduced amino acid sequences of the CYTB gene from resistant isolates are compared to the sequence from the sensitive isolate. This comparison identifies any point mutations, such as G143A.<sup>[8]</sup>

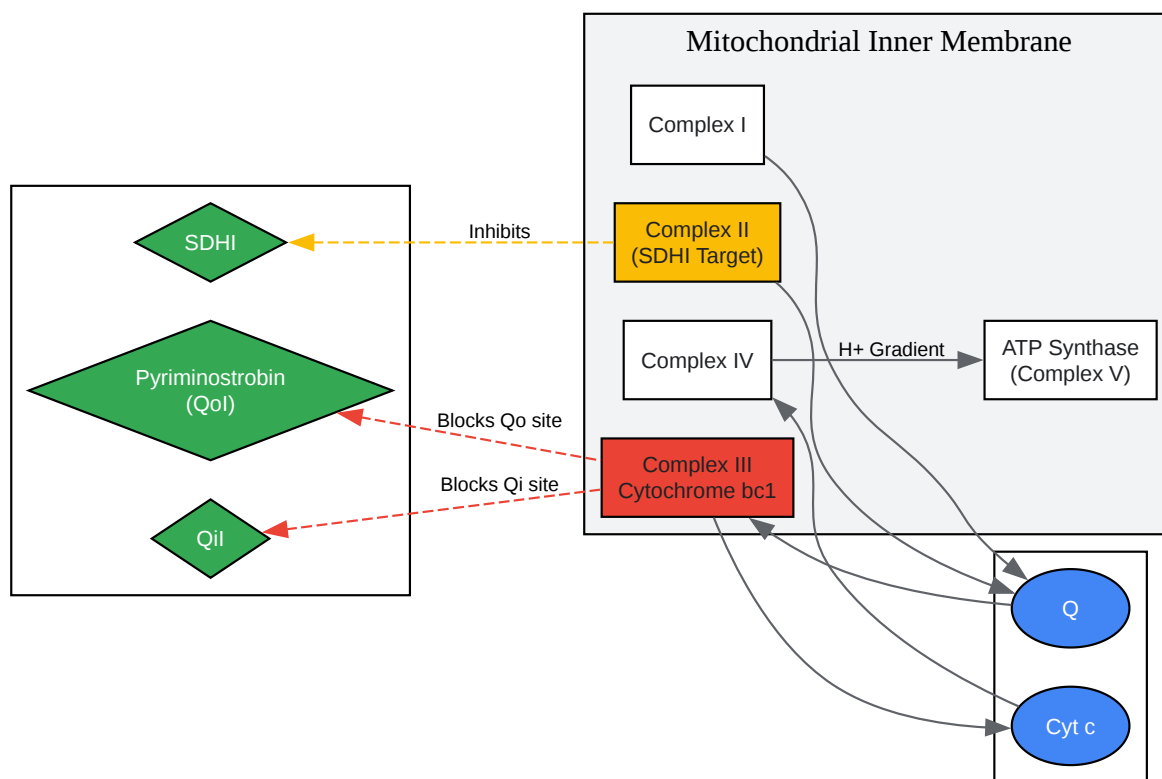
## Key Experiment 3: Site-Directed Mutagenesis

**Objective:** To definitively prove that a specific mutation (e.g., G143A) is solely responsible for resistance.

**Protocol:**

- **Plasmid Construction:** The wild-type CYTB gene from a sensitive strain is cloned into a suitable expression vector.
- **Mutagenesis:** A specialized PCR-based technique is used to introduce the specific point mutation (e.g., changing the GGT codon for glycine to GCT for alanine at position 143) into the cloned gene.<sup>[1]</sup>
- **Transformation:** The mutated plasmid is introduced into a protoplast of the original sensitive fungal strain.
- **Verification:** The transformed fungus is grown and its sensitivity to **Pyriminostrobin** is re-assessed using the sensitivity assay described in Experiment 1. A significant increase in the EC50 value confirms that the single mutation confers resistance.

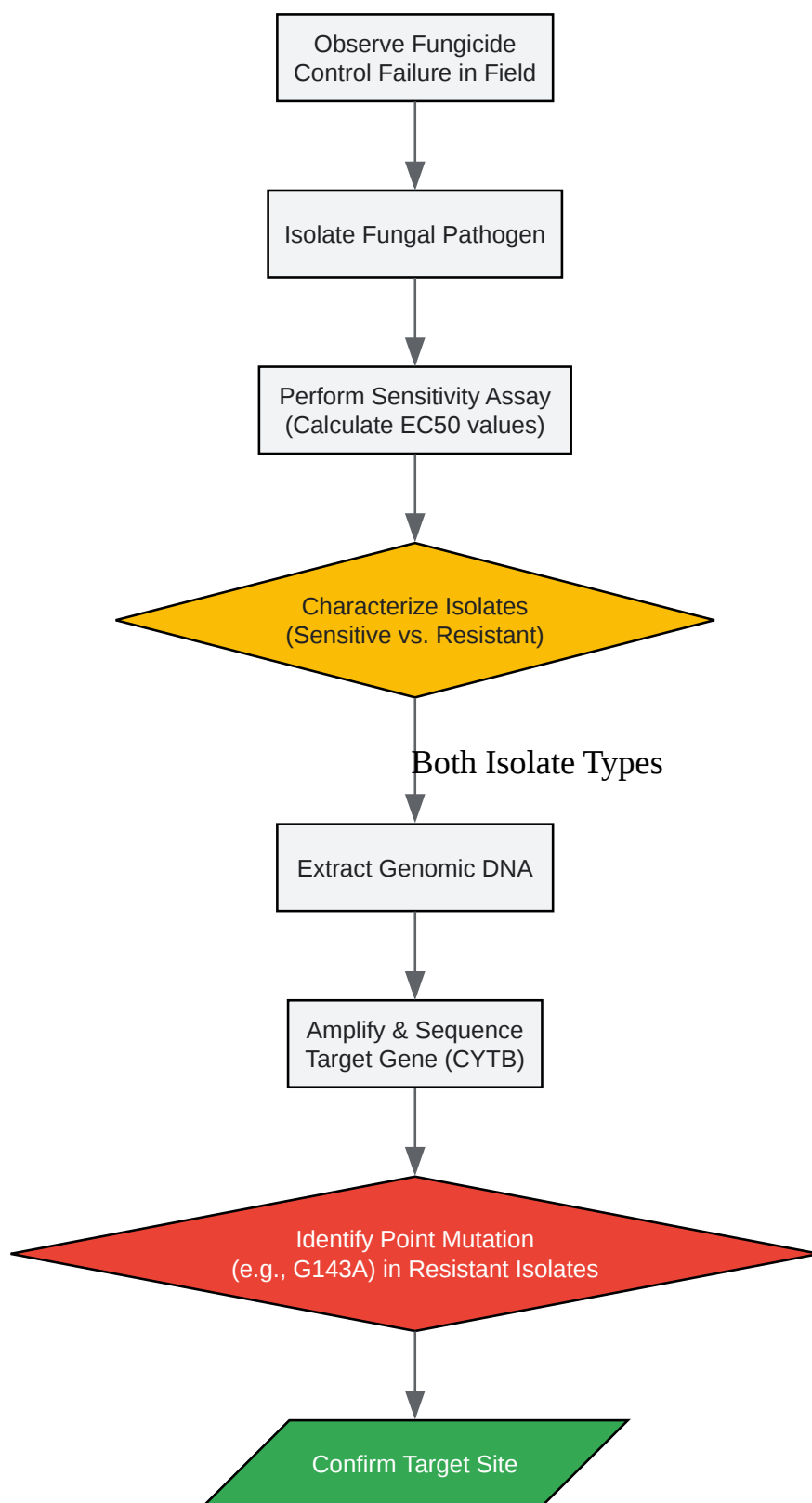
## Visualizations



Fungicide Targets in the Mitochondrial Electron Transport Chain

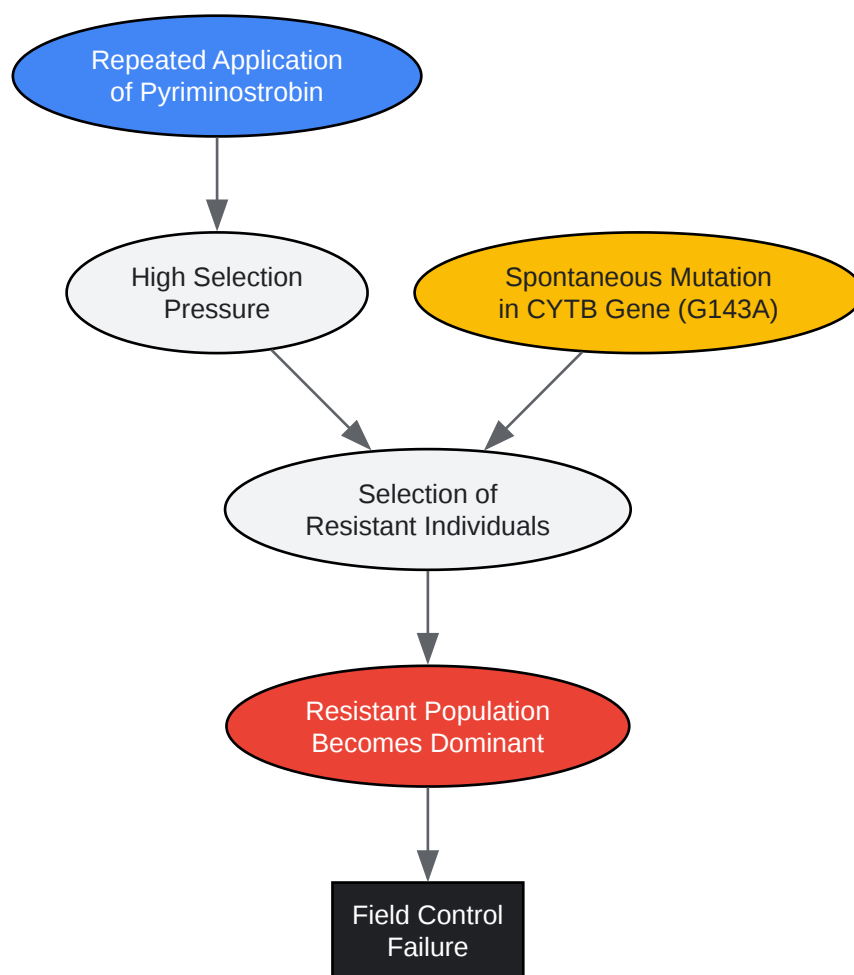
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Caption: Action sites of different fungicide classes on the mitochondrial ETC.



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Caption: Workflow for genetic confirmation of a fungicide's target site.



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Caption: Logical flow of selection for fungicide resistance in a pathogen population.

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